![molecular formula C11H6I2N2O3S B393809 5-[(4-Hydroxy-3,5-diiodophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B393809.png)
5-[(4-Hydroxy-3,5-diiodophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-Hydroxy-3,5-diiodophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a synthetic organic compound that belongs to the class of pyrimidinediones This compound is characterized by the presence of iodine atoms and a thioxo group, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Hydroxy-3,5-diiodophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the condensation of 4-hydroxy-3,5-diiodobenzaldehyde with thiourea under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Hydroxy-3,5-diiodophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The thioxo group can be reduced to a thiol group.
Substitution: The iodine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a corresponding aldehyde or ketone, while reduction of the thioxo group may produce a thiol derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: The compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 5-[(4-Hydroxy-3,5-diiodophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of iodine atoms and the thioxo group may enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
5-(4-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione: Lacks the iodine atoms, which may result in different chemical and biological properties.
5-(4-hydroxy-3,5-dichlorobenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione: Contains chlorine atoms instead of iodine, potentially affecting its reactivity and applications.
Uniqueness
The presence of iodine atoms in 5-[(4-Hydroxy-3,5-diiodophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione distinguishes it from similar compounds. Iodine atoms can enhance the compound’s reactivity and may confer unique biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H6I2N2O3S |
|---|---|
Molecular Weight |
500.05g/mol |
IUPAC Name |
5-[(4-hydroxy-3,5-diiodophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C11H6I2N2O3S/c12-6-2-4(3-7(13)8(6)16)1-5-9(17)14-11(19)15-10(5)18/h1-3,16H,(H2,14,15,17,18,19) |
InChI Key |
GFSFWMCRRQFNLV-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1I)O)I)C=C2C(=O)NC(=S)NC2=O |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)C=C2C(=O)NC(=S)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R,10bS)-3-(2,2-dimethylpropanoyl)-2-(3,4,5-trimethoxyphenyl)-3,10b-dihydro-2H-pyrrolo[2,1-a]isoquinoline-1,1-dicarbonitrile](/img/structure/B393727.png)


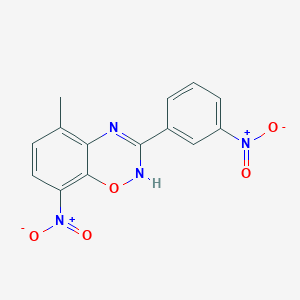
![3-amino-9-hydroxy-1-phenyl-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B393736.png)

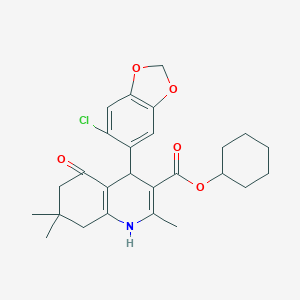

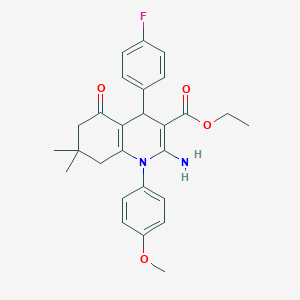
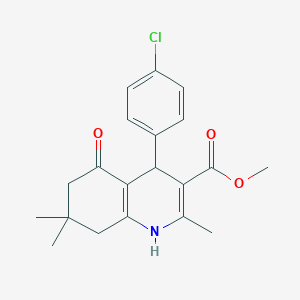
![Cyclohexyl 4-[2-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B393743.png)
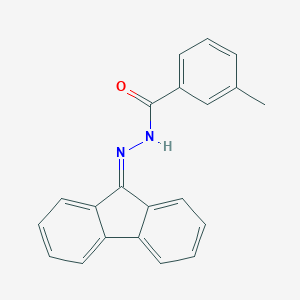
![3-(2,2-Dimethylpropanoyl)-17,19-dioxa-4-azapentacyclo[14.2.1.0~2,14~.0~4,13~.0~5,10~]nonadeca-5,7,9,11-tetraen-15-one](/img/structure/B393746.png)

